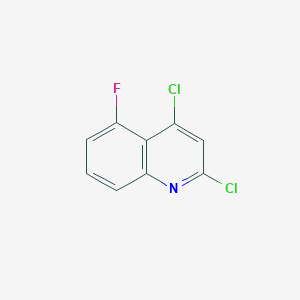

2,4-Dichloro-5-fluoroquinoline

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dichloro-5-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-5-4-8(11)13-7-3-1-2-6(12)9(5)7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYICSLMOSRRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. For this compound, the starting materials would include 2,4-dichloroaniline and a fluorinating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Chlorine atoms at positions 2 and 4 of fluorinated heterocycles are highly reactive toward nucleophiles. For example:

-

Ammonolysis : Reaction with ammonia substitutes chlorine at position 4 to form intermediates like 2-chloro-5-fluoro-4-aminopyrimidine, a precursor for antimetabolites such as 5-fluorouracil derivatives .

-

Alkoxy Substitution : Methoxy or ethoxy groups can replace chlorine under alkaline conditions. For instance, 2,4-dichloro-5-fluoropyrimidine reacts with sodium methoxide to yield 2-chloro-5-fluoro-4-methoxypyrimidine .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl group introductions:

-

Suzuki-Miyaura Reaction : Chlorine at position 4 reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl derivatives. This is critical for synthesizing kinase inhibitors .

-

Buchwald-Hartwig Amination : Aryl amines substitute chlorine atoms to generate diamino derivatives, such as 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine .

Hydrolysis and Acidolysis

Hydrolysis of trichloromethyl intermediates is a key step in synthesizing benzoyl chloride derivatives:

-

Friedel-Crafts Reaction : 2,4-Dichlorofluorobenzene reacts with carbon tetrachloride and AlCl₃ to form 2,4-dichloro-5-fluorotrichlorotoluene. Hydrolysis with FeCl₃ yields 2,4-dichloro-5-fluorobenzoic acid, which is chlorinated to the corresponding acyl chloride (yield: 88%) .

-

Solvent-Free Chlorination : Thionyl chloride (SOCl₂) converts carboxylic acids to acyl chlorides under solvent-free conditions with DMF catalysis .

Oxidation and Reduction

-

Oxidation : Potassium permanganate or hydrogen peroxide oxidizes methyl groups to carboxylic acids, crucial for modifying drug solubility.

-

Reduction : Lithium aluminum hydride reduces ketones (e.g., 2',4'-dichloro-5'-fluoroacetophenone) to secondary alcohols, intermediates for chiral center introduction.

Cyclization and Heterocycle Formation

Fluorinated pyrimidines undergo cyclization with hydrazines or amines:

-

Hydrazine Condensation : 2',4'-Dichloro-5'-fluoroacetophenone reacts with hydrazine hydrate to form pyrazole derivatives, precursors for fluoroquinolone antibiotics like ciprofloxacin.

Table 1: Key Reaction Pathways for Fluorinated Intermediates

Pharmacological Relevance

While not directly studied, fluorinated intermediates like 2,4-dichloro-5-fluorobenzoyl chloride are critical for synthesizing fluoroquinolones. These antibiotics inhibit bacterial DNA gyrase by forming a water–metal ion bridge between the C3/C4 keto acid and enzyme residues (e.g., Ser83 and Asp87 in E. coli) . Modifications at positions 1, 7, and 8 of the quinolone core enhance Gram-positive activity and reduce resistance .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,4-Dichloro-5-fluoroquinoline is primarily recognized for its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics are crucial in treating a variety of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against several pathogens:

| Pathogen | MIC (μg/ml) | Activity |

|---|---|---|

| Escherichia coli | 110 | Effective |

| Pseudomonas aeruginosa | >250 | Limited efficacy |

| Salmonella Typhi | 93.3 | Effective |

These results indicate that while this compound shows promising antimicrobial activity against certain strains, further optimization may be required for others.

Synthesis and Production Methods

The synthesis of this compound involves various methods aimed at enhancing yield and purity. One notable approach utilizes Friedel-Crafts reactions to convert chlorinated benzene derivatives into the desired quinoline structure.

Synthesis Method Overview

- Starting Material : 2,4-dichlorofluorobenzene

- Process : Friedel-Crafts reaction followed by hydrolysis and acylation.

- Yield : Over 88% efficiency reported in some methods .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has potential applications in agrochemicals. Its properties can be harnessed for developing herbicides or pesticides due to its biological activity against various organisms.

Research Insights

Recent studies have focused on understanding the interactions of this compound with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for elucidating its mechanism of action as an antimicrobial agent.

Key Findings from Research

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-fluoroquinoline involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The compound forms complexes with these enzymes, blocking the movement of the DNA replication fork and inhibiting DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares 2,4-Dichloro-5-fluoroquinoline with structurally related quinoline and heterocyclic derivatives:

Key Observations :

- Substituent Position: The position of halogens significantly impacts reactivity. For instance, this compound’s dual chlorine atoms at electron-rich positions (2 and 4) enhance its electrophilicity in Pd-catalyzed cross-coupling reactions compared to mono-substituted analogs like 4-Chloro-5-fluoroquinoline .

- Functional Groups: The trifluoromethyl group in 4-Chloro-8-(trifluoromethyl)quinoline increases lipophilicity, making it suitable for material science applications, whereas carboxylic acid derivatives (e.g., 5-Fluoroquinoline-3-carboxylic acid) are tailored for metal coordination in drug design .

Physicochemical Properties

- Melting Points and Stability: While direct data for this compound is unavailable, related compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (melting point: 223–225°C) suggest that halogenated quinolines generally exhibit high thermal stability .

- Solubility : Fluorine and chlorine substitutions reduce aqueous solubility but improve lipid membrane permeability, critical for drug bioavailability .

Biologische Aktivität

2,4-Dichloro-5-fluoroquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, particularly in the field of antimicrobial agents. This article explores the compound's biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's efficacy has been compared with established fluoroquinolones, demonstrating a promising profile in combating resistant bacterial strains.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This inhibition prevents DNA replication and transcription, leading to bacterial cell death. Studies have shown that the binding affinity of this compound to DNA gyrase is comparable to that of other fluoroquinolones, with binding energy values indicating strong interactions (e.g., around −14.0 kcal/mol) .

Comparative Biological Activity

To illustrate the biological activity of this compound in comparison to other fluoroquinolones, the following table summarizes key findings from recent studies:

| Compound | Binding Energy (kcal/mol) | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|---|

| This compound | -14.0 | Moderate | High |

| Ciprofloxacin | -12.8 | High | Moderate |

| Levofloxacin | -11.0 | High | Moderate |

| Ofloxacin | -10.5 | Moderate | Low |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study on Resistant Strains : A study conducted on Escherichia coli strains resistant to conventional antibiotics showed that treatment with this compound significantly reduced bacterial load in vitro and in vivo models .

- Combination Therapy : Research has also explored the synergistic effects of combining this compound with other antimicrobial agents. In one study, the combination with beta-lactams enhanced the overall antibacterial efficacy against biofilm-associated infections .

Toxicological Profile

While the antibacterial activity of this compound is promising, it is essential to consider its toxicological profile. Preliminary studies indicate that the compound has a relatively low toxicity level in eukaryotic cells; however, further investigations are necessary to fully understand its safety profile .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2,4-Dichloro-5-fluoroquinoline?

- Answer : Use a combination of 1H/13C NMR to confirm substitution patterns and connectivity, FT-IR to identify functional groups (e.g., C-F and C-Cl stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity can be assessed via HPLC with UV detection. For structural ambiguity, X-ray crystallography is ideal but requires high-quality crystals. Cross-reference spectral databases for chlorinated/fluorinated quinolines to validate assignments .

Q. What are the critical safety considerations during the synthesis of this compound?

- Answer : Use fume hoods and personal protective equipment (PPE) due to the volatility of chlorinated intermediates. Reactions involving AlCl3 (common in Friedel-Crafts alkylation) or nitric acid (nitration steps) require strict temperature control to avoid exothermic side reactions. Quench residual reagents (e.g., chlorine gas) with sodium thiosulfate and neutralize acidic waste before disposal. Refer to safety protocols for handling fluorinated compounds, as improper disposal may lead to environmental persistence .

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Answer : Monitor reaction progress via TLC or GC-MS to identify incomplete halogenation or side products. For chlorination at the 2- and 4-positions, use Lewis acid catalysts (e.g., FeCl3) in anhydrous conditions. Fluorination at the 5-position may require Balz-Schiemann reactions (via diazonium tetrafluoroborates) or nucleophilic substitution with KF. Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to minimize carryover impurities .

Advanced Research Questions

Q. How do substituent modifications at the 2-, 4-, and 5-positions affect the bioactivity of this compound derivatives?

- Answer : The 2- and 4-chloro groups enhance electron-withdrawing effects, improving binding to target enzymes (e.g., bacterial gyrase). Fluorine at the 5-position increases metabolic stability and lipophilicity, influencing bioavailability. Systematic SAR studies should compare derivatives with substituents like methyl , methoxy , or nitro groups at these positions. Use molecular docking to predict interactions and validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Answer : Discrepancies often arise from purity variations (e.g., trace solvents in HPLC) or assay conditions (e.g., pH, cell line specificity). Replicate studies under standardized protocols, and characterize compounds with ≥95% purity (via NMR, HRMS). Use meta-analysis tools to compare datasets, and apply QSAR models to identify outliers. Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

- Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to map electron density and predict sites for electrophilic/nucleophilic attacks. Simulate reaction pathways for fluorination or cross-coupling using transition state modeling . Validate predictions with small-scale experiments (e.g., Suzuki-Miyaura coupling at the 6-position). Pair computational results with Hammett plots to quantify substituent effects on reaction rates .

Methodological Best Practices

- Synthesis : Document reaction parameters (time, temperature, solvent ratios) meticulously to ensure reproducibility.

- Data Reporting : Use IUPAC nomenclature and bold numerical identifiers (e.g., This compound (1) ) in publications for clarity .

- Ethical Compliance : Adhere to open-data principles for spectral and crystallographic data to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.